molecular formula C17H16O2 B1452665 2-(4-Phenylbenzoyl)oxolane CAS No. 1096909-64-6

2-(4-Phenylbenzoyl)oxolane

Cat. No. B1452665
M. Wt: 252.31 g/mol
InChI Key: BNNDSCOPKNEHBS-UHFFFAOYSA-N
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Description

2-(4-Phenylbenzoyl)oxolane, also known as PBO or benzoyl-phenyl-oxolane, is an organic compound . It has a molecular weight of 252.31 . The IUPAC name for this compound is [1,1’-biphenyl]-4-yl (tetrahydro-2-furanyl)methanone .


Molecular Structure Analysis

The InChI code for 2-(4-Phenylbenzoyl)oxolane is 1S/C17H16O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(4-Phenylbenzoyl)oxolane is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

  • Catalytic Applications : A study by (Wang et al., 2010) describes a palladium-catalyzed intermolecular formal [4 + 2] annulation of 2-phenylbenzoic acids with alkynes. This process is significant for synthesizing phenanthrene derivatives, highlighting the utility of 2-(4-Phenylbenzoyl)oxolane in catalysis and organic synthesis.

  • Material Science and Corrosion Inhibition : The research by (Ehsani et al., 2014) explored the inhibitory action of a related compound on the corrosion of aluminum alloy in acidic medium. This study is relevant for understanding how derivatives of 2-(4-Phenylbenzoyl)oxolane can be applied in material science, particularly in corrosion protection.

  • Synthesis of Heterocyclic Compounds : The synthesis of benzimidazoles in high-temperature water, investigated by (Dudd et al., 2003), is another application. This research emphasizes the potential of 2-(4-Phenylbenzoyl)oxolane derivatives in creating diverse heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

  • Electrochemical Investigations : A study on the electrochemical behavior of related compounds by (Subhan et al., 2015) provides insights into the redox properties of 2-(4-Phenylbenzoyl)oxolane derivatives. This is essential for applications in sensors and electronic devices.

  • Pharmaceutical Research : The synthesis of new compounds with potential pharmaceutical applications, as explored by (Wei et al., 2010), is another area where 2-(4-Phenylbenzoyl)oxolane derivatives are relevant. This research highlights their importance in developing new therapeutic agents.

  • Chemical Sensing Technologies : Zhu et al. (2006) investigated the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, which can guide the design of future chemosensing technologies based on similar scaffolds, potentially including those derived from 2-(4-Phenylbenzoyl)oxolane (Zhu et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

oxolan-2-yl-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDSCOPKNEHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylbenzoyl)oxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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